Cvdc, (Z)-
Description
Contextualizing (Z)-CVDC within the Pyrimidine (B1678525) Nucleoside Chemical Class
As a pyrimidine nucleoside analog, the structure of (Z)-CVDC is characterized by a pyrimidinone base attached to a sugar moiety (an oxolane ring, which is a derivative of furanose). nih.gov Specifically, it is a derivative of cytidine, one of the fundamental nucleosides. The "(Z)-" designation in its name refers to the stereochemistry of the 2-chloroethenyl group attached to the pyrimidine ring.
The significance of this chemical class lies in its members' ability to mimic natural nucleosides and thereby interact with various enzymes and cellular pathways. wgtn.ac.nz This interaction can lead to the inhibition of viral replication or cancer cell proliferation. nih.govnih.gov
Academic Significance of the Pyrimidine Nucleoside Scaffold in Contemporary Chemical Science
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry. gsconlinepress.comgsconlinepress.com Its prevalence in biologically crucial molecules has made it a prime target for synthetic modification to develop new therapeutic agents. nih.gov Researchers have extensively explored the synthesis and biological evaluation of pyrimidine derivatives, leading to the discovery of numerous drugs with a wide range of applications, including antiviral, antibacterial, and anticancer therapies. researchgate.netgsconlinepress.com The academic interest in these compounds stems from the potential to fine-tune their biological activity through chemical modifications of the pyrimidine ring, the sugar moiety, or both. rsc.orgmcgill.ca
Overview of Advanced Research Trajectories for (Z)-CVDC
While specific, in-depth research exclusively on "(Z)-CVDC" is not widely available in the public domain, the research trajectories for similar pyrimidine nucleoside analogs are well-established. Advanced research in this area typically focuses on:
Antiviral Activity: Many nucleoside analogs are investigated for their ability to inhibit viral polymerases, enzymes essential for viral replication. nih.govnih.gov Research would likely explore the efficacy of (Z)-CVDC against a range of viruses.
Anticancer Properties: These compounds are also studied for their potential to be incorporated into the DNA or RNA of cancer cells, leading to the termination of cell division and apoptosis (programmed cell death). nih.govgsconlinepress.com
Synthesis and Structure-Activity Relationship (SAR) Studies: A significant area of research involves developing efficient synthetic routes to (Z)-CVDC and similar compounds. rsc.orgmcgill.ca SAR studies would investigate how modifications to its structure affect its biological activity, aiming to design more potent and selective drug candidates.
Below is a data table summarizing the key chemical information for (Z)-CVDC.
| Property | Value |
| IUPAC Name | 4-amino-5-[(Z)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one nih.gov |
| Molecular Formula | C11H14ClN3O4 nih.gov |
| Molecular Weight | 287.70 g/mol nih.gov |
| Chemical Class | Pyrimidine Nucleoside nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
130598-18-4 |
|---|---|
Molecular Formula |
C11H14ClN3O4 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
4-amino-5-[(Z)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1-/t7-,8+,9+/m0/s1 |
InChI Key |
DCWUQHLHCBQOAM-IWMFZOCNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C\Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Landscape of Z Cvdc
Elucidation of (Z)-Stereochemistry and its Implications in Molecular Interactions
The "(Z)-" designation in (Z)-CVDC refers to the arrangement of substituents around the carbon-carbon double bond of the chloroethenyl group. Based on the Cahn-Ingold-Prelog priority rules, the chlorine atom and the pyrimidine (B1678525) ring, being the higher priority groups on their respective carbons, are positioned on the same side of the double bond. This specific arrangement, known as zusammen (German for "together"), dictates a distinct spatial orientation of the chloroethenyl moiety relative to the core nucleoside structure.
This fixed geometry has significant consequences for molecular interactions. The (Z)-configuration can influence how the molecule fits into the active sites of enzymes or the binding pockets of receptors. The steric bulk and electronic properties of the chlorine atom, oriented in a specific direction due to the (Z)-geometry, can either facilitate or hinder interactions with amino acid residues, potentially leading to differences in biological activity compared to its (E)-isomer counterpart. For instance, studies on the closely related compound, (Z)-5-(2-bromovinyl)-2'-deoxyuridine, have shown that the stereochemistry of the halogenovinyl group is a critical determinant of its antiviral activity.
Advanced Spectroscopic Methodologies for Stereochemical Assignment
The definitive assignment of the (Z)-stereochemistry is accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR experiments are powerful tools for elucidating the stereochemistry of alkenes. For (Z)-CVDC, the coupling constant (J-value) between the two vinyl protons is a key diagnostic parameter. In general, the coupling constant for cis (or Z) protons across a double bond is significantly smaller than that for trans (or E) protons. Additionally, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between the vinyl protons and nearby atoms, further confirming the (Z)-configuration.
The following table summarizes the key spectroscopic methods used for stereochemical assignment:
| Spectroscopic Method | Key Parameters for (Z)-CVDC | Information Provided |
| ¹H NMR | Coupling constant (J) of vinyl protons | Differentiates between (Z) and (E) isomers |
| NOESY | Nuclear Overhauser Effect between vinyl protons and adjacent groups | Confirms spatial proximity consistent with (Z)-geometry |
| X-ray Crystallography | Atomic coordinates and bond angles | Provides a definitive 3D structure and absolute stereochemistry |
Computational Analysis of Conformational Isomerism in (Z)-CVDC
In addition to the fixed stereochemistry of the vinyl group, (Z)-CVDC exhibits conformational flexibility, primarily arising from rotation around single bonds. Computational chemistry offers a powerful approach to explore the conformational landscape of the molecule, predicting the relative energies of different conformers and the barriers to their interconversion.
The key areas of conformational isomerism in (Z)-CVDC include:
Sugar Pucker: The five-membered deoxyribose ring is not planar and can adopt various puckered conformations, most commonly the C2'-endo and C3'-endo forms. The specific pucker influences the relative orientation of the base and the phosphate (B84403) backbone in a DNA strand.
Glycosidic Bond Rotation: Rotation around the N-glycosidic bond (the bond connecting the pyrimidine base to the deoxyribose sugar) leads to different spatial arrangements of the base relative to the sugar. These are typically described by the torsion angle χ and are categorized as syn or anti conformations.
Exocyclic C4'-C5' Bond Rotation: Rotation around the bond connecting the C4' and C5' atoms of the sugar ring determines the position of the 5'-hydroxyl group.
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be used to model these conformational preferences. These calculations can predict the most stable (lowest energy) conformations of (Z)-CVDC in different environments (e.g., in a vacuum or in a solvent). The results of such analyses are crucial for understanding how the molecule might behave in a biological system and for designing derivatives with specific conformational properties.
The predicted relative energies of different conformers can be summarized in a data table:
| Conformational Feature | Isomer/Conformer | Relative Energy (kcal/mol) - Hypothetical | Population (%) - Hypothetical |
| Sugar Pucker | C2'-endo | 0 | 70 |
| C3'-endo | 0.5 | 30 | |
| Glycosidic Bond | anti | 0 | 95 |
| syn | 2.0 | 5 |
Note: The relative energy and population values in this table are hypothetical and serve as an illustration of the type of data generated from computational analysis. Specific experimental or computational studies on (Z)-CVDC are required for actual values.
Synthetic Methodologies and Derivatization Strategies for Z Cvdc and Analogues
Established Synthetic Pathways for the 1,3-Benzodioxane Core Structure
The 1,3-benzodioxane ring system, a fused ring consisting of a benzene (B151609) ring and a dioxane ring, is a key structural motif in (Z)-CVDC and related compounds. ontosight.ai Several methods have been established for the synthesis of this core structure. A common approach involves the condensation of phenols and aldehydes under acidic conditions. tsijournals.com For instance, the cyclic formal can be prepared by the cyclic etherification of saligenin in the presence of methylene (B1212753) sulfate (B86663) and alkali, or by reacting saligenin and formaldehyde (B43269) directly in the presence of acid. tsijournals.com
Another strategy for preparing substituted 1,4-benzodioxanes involves the condensation of a C3 synthetic unit with a benzene ring already bearing the desired substituents. Alternatively, substituents can be introduced into a preformed 2-substituted 1,4-benzodioxane (B1196944). mdpi.com For example, the reaction of methyl 2,3-dibromopropionate with a suitably functionalized catechol can yield 2-carboxy substituted 1,4-benzodioxanes with additional substituents on the benzene ring. mdpi.com
Catalytic Approaches in Benzodioxane Ring Formation
Catalytic methods play a significant role in the formation of benzodioxane rings, offering improved efficiency and selectivity. Palladium-catalyzed reactions have been explored for the synthesis of benzodioxane compounds. tsijournals.com For example, palladium-catalyzed alkene aryloxyarylation reactions have been developed for the enantioselective synthesis of chiral 1,4-benzodioxanes. dicp.ac.cn These reactions involve the formation of new carbon-oxygen and carbon-carbon bonds. dicp.ac.cn
Another catalytic approach for the synthesis of 1,4-benzodioxines involves ring-closing metathesis using catalysts like the nitro-Grela catalyst. nih.govresearchgate.net This method can be followed by asymmetric hydrogenation to obtain chiral 1,4-benzodioxanes. nih.govresearchgate.net Rhodium-catalyzed enantioselective hydrogenation of 1,4-benzodioxane derivatives has also been reported, providing chiral 2-substituted 2,3-dihydro-1,4-benzodioxanes with good yields and high enantioselectivities. thieme-connect.com
Strategic Introduction of Substituents: Carboxylic Acid, Methyl, and Phenyl Moieties
The introduction of specific substituents like carboxylic acid, methyl, and phenyl groups at defined positions on the benzodioxane nucleus is crucial for synthesizing (Z)-CVDC and its analogues. ontosight.ai
For instance, the introduction of a carboxylic acid moiety can be achieved through various synthetic routes. In the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, a carboxylic acid group was introduced by base-induced hydrolysis of an ester group on the benzodioxane scaffold. scirp.orgscirp.org This carboxylic acid was then converted to an acid chloride and reacted with amines to form amide derivatives. scirp.orgscirp.org
Methyl and phenyl substituents can be incorporated during the benzodioxane core synthesis or through subsequent derivatization steps. The reaction of methyl 2,3-dibromopropionate with substituted catechols is a method for introducing substituents, including those that can be transformed into carboxylic acid, methyl, or phenyl groups, onto the benzodioxane core. mdpi.com
Stereoselective Synthesis of (Z)-CVDC and Related Diastereomers
Stereoselective synthesis is essential for obtaining (Z)-CVDC with the correct configuration, as the biological activity of such compounds can be highly dependent on their stereochemistry. unimi.it The (Z)-designation in (Z)-CVDC refers to the geometric isomerism around the chloroethenyl double bond. nih.govnih.gov
Asymmetric Catalysis in Benzodioxane Chemistry
Asymmetric catalysis is a powerful tool for controlling the stereochemistry during the synthesis of chiral benzodioxanes. Chiral catalysts, such as iridium complexes with specific ligands, have been successfully employed in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, leading to enantiomerically enriched 1,4-benzodioxanes. nih.govresearchgate.net Palladium-catalyzed enantioselective reactions, such as alkene aryloxyarylation, also provide access to chiral benzodioxanes with high enantioselectivity. dicp.ac.cn
The use of chiral ligands is critical in achieving high enantioselectivities in these catalytic processes. dicp.ac.cnthieme-connect.com For example, bifunctional bisphosphine–thiourea ligands have been shown to be crucial for rhodium-catalyzed asymmetric hydrogenation of 1,4-benzodioxane derivatives. thieme-connect.com
Diastereoselective Synthetic Routes
Diastereoselective synthetic routes are employed to control the relative stereochemistry of multiple chiral centers within the benzodioxane structure. Methods leading to the selective formation of syn or anti diastereomers are of particular importance.
A highly diastereoselective synthesis of syn-2,3-bisaryl-substituted dihydrobenzoxathiins and benzodioxanes has been reported using a dehydrative reduction of thioketones under specific conditions (TFA/Et₃SiH). acs.orgacs.orgnih.gov This method achieved total diastereoselectivity (>99:1) in many instances. acs.orgacs.org
Stereoselective approaches have also been developed for the synthesis of 1,4-benzodioxane lignans, which are natural products containing the benzodioxane core. rsc.orgsemanticscholar.org These methods often involve controlling the stereochemistry during key bond-forming steps, such as epoxide ring-opening or dihydroxylation reactions. rsc.org
Advanced Derivatization Techniques for Structural Modification of the (Z)-CVDC Scaffold
Once the core (Z)-CVDC scaffold is synthesized, advanced derivatization techniques can be applied to introduce further structural modifications, leading to a library of analogues with potentially altered properties. While specific derivatization of (Z)-CVDC is not extensively detailed in the provided search results, general methods for modifying benzodioxane scaffolds are relevant.
Functional groups present on the benzodioxane core, such as carboxylic acids, hydroxyl groups, or halogens, can serve as handles for further chemical transformations. For example, carboxylic acid moieties can be converted into amides, esters, or alcohols. scirp.orgscirp.orgnih.gov Hydroxyl groups can be functionalized through etherification, esterification, or oxidation reactions. Halogen substituents can participate in coupling reactions, such as Palladium-catalyzed cross-coupling, to introduce various aryl or alkyl groups.
The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs from gallic acid demonstrates a multi-step derivatization strategy involving esterification, benzodioxane ring formation, introduction of a sulfide (B99878) group, hydrolysis of an ester, formation of an acid chloride, and reaction with amines. scirp.orgscirp.org This highlights the versatility of the benzodioxane scaffold for generating diverse structures.
Furthermore, techniques like Palladium(II)-catalyzed cross-dehydrogenative coupling (CDC) have been used for the stereoselective synthesis of Z-dehydrophenylalanine derivatives, which involves the formation of carbon-carbon bonds. acs.orggoogle.com.tw While this specific example is not directly on a benzodioxane core, it illustrates the type of catalytic methods that could potentially be adapted for the derivatization of the (Z)-CVDC scaffold to introduce complex substituents with controlled stereochemistry.
The development of catalyst-free methods for the synthesis of benzodioxinones from salicylic (B10762653) acids and acetylenic esters also suggests potential avenues for efficient derivatization, providing access to intermediates that can be further transformed into various functionalized compounds like amides. rsc.orgrsc.org
The precise derivatization strategies for (Z)-CVDC would depend on the desired structural modifications and the specific functional groups present on the molecule. However, the established methods for synthesizing and modifying benzodioxane derivatives provide a strong foundation for developing such strategies.
Functional Group Interconversions and Scaffold Diversification
Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another through various reactions such as substitution, addition, elimination, oxidation, and reduction uni.lunih.govwikipedia.orgatamanchemicals.com. This allows chemists to modify the reactivity and properties of molecules, enabling subsequent synthetic steps or altering the biological activity of a compound atamanchemicals.com. Examples of common FGIs include the oxidation of alcohols to aldehydes or ketones, or the conversion of amines to amides atamanchemicals.com. These transformations are crucial in building molecular complexity and accessing diverse chemical structures.
Scaffold diversification, on the other hand, focuses on generating a range of compounds based on a core molecular framework sci-toys.comnih.govresearchgate.netheraldopenaccess.usthegoodscentscompany.com. This is particularly important in medicinal chemistry and chemical biology for exploring chemical space and identifying molecules with desired properties heraldopenaccess.us. Strategies for scaffold diversification can involve modifying existing functional groups, introducing new substituents, or altering the core ring system sci-toys.comresearchgate.net. Cascade reactions and C-C cleavage are examples of powerful techniques used to create diverse bicyclic and polycyclic scaffolds from common intermediates heraldopenaccess.usthegoodscentscompany.com. For complex structures like (Z)-CVDC, which contains a benzodioxane core and multiple functional handles (carboxylic acid, ether, acetal, and potentially chiral centers), FGIs can be applied to the carboxylic acid, or to functionalities introduced elsewhere on the molecule, to create derivatives. Scaffold diversification could involve synthesizing analogues with variations in the benzodioxane ring system or the attached substituents.
Exploration of Novel Substitution Patterns
The exploration of novel substitution patterns is a key aspect of generating molecular diversity and fine-tuning the properties of compounds sci-toys.comheraldopenaccess.usropensci.orgwikidata.org. By varying the nature and position of substituents on a molecular scaffold, chemists can influence factors such as solubility, reactivity, and biological interactions. In the context of synthesizing analogues of (Z)-CVDC, this would involve introducing different groups onto the phenyl ring, the methyl group, or potentially modifying the benzodioxane core itself while maintaining or controlling the stereochemistry.
Synthetic methodologies are developed to selectively introduce substituents at specific positions. For instance, studies on the synthesis of substituted benzotriazoles have demonstrated modular access through the reaction of azides and arynes with different substitution patterns jkchemical.com. Similarly, the synthesis of substituted benzoxazinones has been achieved through selective C-C bond cleavage and functionalization nih.gov. The ability to control the position and type of substitution is paramount in creating targeted libraries of compounds for research and development.
Yield Optimization and Scalable Synthesis Considerations
Yield optimization and scalable synthesis are critical considerations in the development of practical synthetic routes for chemical compounds, especially those with potential industrial or pharmaceutical applications jkchemical.comnih.govresearchgate.net. Yield optimization aims to maximize the amount of desired product obtained from a reaction, minimizing waste and improving efficiency. This often involves systematically studying and adjusting reaction parameters such as temperature, pressure, reaction time, solvent, and catalyst nih.govresearchgate.net. Design of Experiments (DoE) is a statistical approach frequently used to efficiently explore the impact of multiple variables on reaction yield and purity nih.gov.
Structural Characterization and Spectroscopic Analysis of Z Cvdc
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)
High-resolution NMR spectroscopy is a powerful tool for determining the complete structure and stereochemistry of organic molecules. Analysis of the chemical shifts, spin-spin coupling patterns, and correlations observed in 1D and 2D NMR experiments provides detailed information about the local electronic environment and connectivity of each atom in the molecule.
Chemical Shift Assignment and Spin-Spin Coupling Analysis
In the 1H NMR spectrum of (Z)-CVDC, distinct signals would be expected for protons in different chemical environments. Protons attached to the deoxyribose sugar ring (anomeric proton, protons on C2', C3', C4', and C5') would exhibit characteristic chemical shifts and complex coupling patterns due to vicinal and geminal couplings. The protons on the cytosine base, particularly the aromatic proton at C6 and the protons of the amino group, would also give rise to specific signals. Crucially, the two vinylic protons of the (Z)-2-chloroethenyl substituent at the C5 position of the cytosine base would show distinct chemical shifts and a characteristic vicinal coupling constant (³JHH) that is typically smaller for Z-alkenes compared to E-alkenes, providing evidence for the assigned stereochemistry.
The 13C NMR spectrum would provide information about the carbon skeleton. Each unique carbon atom in the molecule would produce a signal at a specific chemical shift, which is influenced by its hybridization state and neighboring electronegative atoms. Quaternary carbons, such as the C5 position substituted with the chloroethenyl group and the carbonyl carbon of the cytosine base, would typically appear as singlets in the proton-decoupled 13C spectrum. Analysis of distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) would help to distinguish between CH3, CH2, CH, and quaternary carbon signals.
Spin-spin coupling analysis in 1H NMR provides vital information about the connectivity of protons. The splitting patterns (multiplicity) of signals reveal the number of neighboring protons. Coupling constants (J values) provide insight into the dihedral angles between coupled protons, which is particularly useful for confirming the conformation of the deoxyribose ring and the stereochemistry of the double bond.
Elucidation of Stereochemistry through NMR Diagnostics
The Z-stereochemistry of the 2-chloroethenyl group is a key structural feature of (Z)-CVDC. As mentioned, the magnitude of the vicinal coupling constant between the two vinylic protons is a primary diagnostic tool for determining alkene stereochemistry. For Z-alkenes, ³JHH values are typically in the range of 6-12 Hz, whereas for E-alkenes, they are usually larger (12-18 Hz). Analysis of this coupling constant in the 1H NMR spectrum would be critical for confirming the (Z) isomer.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its elemental composition and structural integrity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion or a characteristic fragment ion with high accuracy. This allows for the determination of the elemental composition of the molecule. For (Z)-CVDC with the molecular formula C11H14ClN3O4, HRMS would be used to measure the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule (e.g., [M+H]+ or [M-H]-) or an adduct ion (e.g., [M+Na]+). The experimentally determined exact mass would be compared to the calculated exact mass for the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the correct elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (usually the molecular ion or a major fragment ion) and the analysis of the resulting product ions. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structural subunits of the molecule and their connectivity. For (Z)-CVDC, characteristic fragmentation pathways would be expected, including cleavage of the glycosidic bond between the sugar and the base, loss of the chloroethenyl substituent, and fragmentation of the deoxyribose sugar ring. Analyzing the m/z values of the product ions and proposing plausible fragmentation pathways helps to further confirm the proposed structure and differentiate it from potential isomers.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations.
The FT-IR spectrum of (Z)-CVDC would show absorption bands corresponding to the stretching and bending vibrations of various functional groups. Characteristic peaks would be expected for the N-H stretching vibrations of the amino group and the pyrimidine (B1678525) ring, the C=O stretching vibration of the carbonyl group in the cytosine base, the O-H stretching vibrations of the hydroxyl groups in the deoxyribose sugar, the C-H stretching vibrations of aromatic, vinylic, and aliphatic protons, the C=C stretching vibration of the chloroethenyl double bond, and the C-Cl stretching vibration.
Raman spectroscopy provides complementary information to FT-IR. Raman scattering arises from changes in polarizability during molecular vibrations. Certain functional groups that may have weak or no signals in IR spectroscopy can be strong Raman scatterers, and vice versa. For (Z)-CVDC, the Raman spectrum would likely show strong signals for vibrations involving multiple bonds and symmetrical stretches, such as the C=C stretch of the chloroethenyl group and ring breathing modes of the pyrimidine base. Analysis of both the FT-IR and Raman spectra allows for a more comprehensive identification of the functional groups present and provides further evidence supporting the proposed structure.
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules, including the absolute configuration of chiral centers and the conformation of the molecule in the solid state. While X-ray crystallography has been successfully applied to determine the structures of various nucleoside analogs and compounds containing (Z)-configured double bonds researchgate.nettandfonline.com, specific detailed research findings, including crystallographic data tables and comprehensive spectroscopic analysis data (such as detailed NMR or IR peak assignments and tables), for (Z)-CVDC (PubChem CID 6479900) were not found in the conducted literature search. Therefore, a detailed discussion of its crystal structure based on specific experimental data cannot be provided in this article.
Mechanistic Studies in Reactions Involving Z Cvdc
Reaction Mechanism Elucidation during (Z)-CVDC Synthesis
Detailed mechanistic studies outlining the specific synthetic route to (Z)-CVDC are not presently available. However, the synthesis of structurally related pyrimidine (B1678525) derivatives often involves multi-step sequences. For instance, the formation of the substituted pyrimidine core can be achieved through various cyclization strategies. The introduction of the chloro, methoxy (B1213986), and amino groups would likely follow established protocols for pyrimidine functionalization.
A plausible, though unconfirmed, synthetic approach could involve the initial construction of a 2,3-diamino-6-methoxypyrimidine scaffold. Subsequent selective chlorination at the sulfur, followed by condensation with a 2-amino-4,5-dihydro-1H-imidazole derivative, would lead to the final product. Each of these steps would proceed through distinct reaction mechanisms, likely involving nucleophilic substitution and condensation reactions. Without experimental or computational data specific to (Z)-CVDC, any proposed mechanism remains speculative.
Investigation of Chemical Reactivity and Transformation Pathways
The chemical reactivity of (Z)-CVDC is expected to be dictated by the interplay of its various functional groups: the pyrimidine ring, the chloro substituent, the methoxy group, the vicinal diamino groups, and the dihydroimidazole (B8729859) moiety.
General studies on related 2,4-diaminopyrimidine (B92962) derivatives indicate a susceptibility to nucleophilic aromatic substitution, where the chloro group could be displaced by various nucleophiles. The presence of multiple amino groups and the methoxy group, both being electron-donating, would activate the pyrimidine ring towards electrophilic attack, although the specific sites of reaction would depend on the reaction conditions and the nature of the electrophile. The exocyclic amino groups and the dihydroimidazole ring also present sites for further functionalization.
However, specific transformation pathways, reaction kinetics, and the identification of intermediates and transition states for reactions involving (Z)-CVDC have not been reported.
Role of Stereochemistry in Reaction Kinetics and Thermodynamics
The designation "(Z)-" in the name of the compound suggests a specific stereoisomer, likely referring to the geometry around a double bond or a hindered single bond within the molecule. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z notation based on the arrangement of substituents around a stereocenter. In many chemical reactions, the stereochemistry of the starting material can significantly influence the reaction rate and the stereochemical outcome of the product. This is known as a stereospecific or stereoselective reaction.
The (Z)-configuration of CVDC could impose specific conformational constraints that affect the accessibility of reagent to the reactive sites, thereby influencing the kinetics of a reaction. Furthermore, the relative thermodynamic stability of the (Z)-isomer compared to a potential (E)-isomer would play a role in equilibria. In the absence of any experimental or theoretical studies on (Z)-CVDC and its potential isomers, a detailed discussion on the role of its stereochemistry in reaction kinetics and thermodynamics is not possible.
Biological Activity Research of Z Cvdc and Structural Analogues in Vitro and Ex Vivo Perspectives
Exploration of Molecular Targets and Ligand-Receptor Interactions (In Vitro)
Investigations into the molecular targets of (Z)-CVDC have predominantly identified its interaction with enzymes, rather than classical membrane receptors. The compound's design allows for specific and high-affinity binding to the active sites of certain proteases.
(Z)-CVDC has been identified as a highly potent inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. nih.govnih.gov Factor Xa's role is to connect the intrinsic and extrinsic pathways to the final common pathway of coagulation, making it a key target for anticoagulant therapies. nih.gov In vitro studies have demonstrated that the (Z,Z) isomer of 2,7-bis(4-amidinobenzylidene)cycloheptan-1-one binds to Factor Xa with nanomolar affinity, showcasing its strong inhibitory potential. nih.gov
The table below summarizes the inhibitory potency of (Z)-CVDC against its primary enzyme target, Factor Xa.
| Compound Name | Isomer | Target Enzyme | Inhibitory Constant (Kᵢ) |
| 2,7-bis(4-amidinobenzylidene)cycloheptan-1-one | (Z,Z) | Factor Xa | 0.66 nM |
This table presents the in vitro enzyme inhibition data for (Z)-CVDC.
Based on the available scientific literature, the primary molecular targets for (Z)-CVDC and its analogues are enzymes within the serine protease family. Current research has not provided significant findings related to its direct interactions with cell surface or nuclear receptors. Therefore, its activity is characterized by enzyme inhibition rather than receptor agonism or antagonism.
Structure-Activity Relationship (SAR) Studies of (Z)-CVDC Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For (Z)-CVDC, these studies have highlighted the importance of both the molecule's three-dimensional arrangement (stereochemistry) and the specific chemical groups attached to its core structure.
The stereochemistry of the olefin isomers of 2,7-bis(4-amidinobenzylidene)cycloheptan-1-one plays a pivotal role in its biological efficacy. Research has conclusively shown that the (Z,Z) configuration is essential for high-potency inhibition of Factor Xa. nih.gov Comparative studies of the different isomers revealed a distinct order of potency, with the (Z,Z) isomer being profoundly more active than its (E,Z) and (E,E) counterparts. The (E,E) isomer, in particular, is over 25,000 times less potent than the (Z,Z) isomer, underscoring the strict conformational requirement for effective binding to the enzyme's active site. nih.gov
The data below illustrates the dramatic effect of stereochemistry on the compound's inhibitory activity against Factor Xa.
| Compound Name | Isomer | Factor Xa Inhibitory Constant (Kᵢ) | Potency Order |
| 2,7-bis(4-amidinobenzylidene)cycloheptan-1-one | (Z,Z) | 0.66 nM | 1 (Most Potent) |
| 2,7-bis(4-amidinobenzylidene)cycloheptan-1-one | (E,Z) | - | 2 |
| 2,7-bis(4-amidinobenzylidene)cycloheptan-1-one | (E,E) | 17,000 nM | 3 (Least Potent) |
This table demonstrates the hierarchy of inhibitory potency among the different stereoisomers of CVDC against Factor Xa. A specific Kᵢ for the (E,Z) isomer is not detailed in the source but its potency is ranked between the other two isomers. nih.gov
SAR studies have demonstrated that the two amidine groups and the cycloheptanone (B156872) ring are critical for maximal inhibitory activity. nih.gov Alterations to these core components can significantly impact the compound's potency and selectivity.
Key findings from substituent variation studies include:
Amidine Group Modification : The amidine groups are essential for activity. When one or both of these groups are substituted with N-alkyl groups or replaced entirely with amide groups, a significant loss of inhibitory activity is observed. nih.gov
Cycloalkanone Ring Modification : The seven-membered cycloheptanone ring was found to be optimal. nih.gov
Improving Selectivity : While potent, some inhibitors can affect multiple related enzymes. A key goal is to achieve selectivity for the intended target. It was discovered that the addition of a carboxylic acid group to the cycloalkanone ring dramatically improves the compound's selectivity for Factor Xa over other similar proteases like thrombin (FIIa). nih.gov
The following table presents data for a structural analogue where a substituent was added to enhance selectivity.
| Compound Identifier | Modification | Target Enzyme | Inhibitory Constant (Kᵢ) |
| 8c | Addition of a carboxylic acid group to the cycloalkanone ring | Factor Xa | 6.9 nM |
| 8c | Addition of a carboxylic acid group to the cycloalkanone ring | Thrombin (FIIa) | >50,000 nM |
This table shows the inhibitory potency and selectivity of a derivative of (Z)-CVDC. nih.gov
Cellular Pathway Modulation by (Z)-CVDC and Related Compounds (In Vitro)
The extensive body of research on (Z)-CVDC and its analogues has primarily focused on their direct mechanism of action, which is competitive enzyme inhibition. The biological effects observed, such as anticoagulation, are a direct consequence of the inhibition of key enzymes like Factor Xa in the coagulation cascade. The current literature does not extensively document the modulation of broader intracellular signaling pathways by these compounds. Their activity is understood more in the context of blocking a specific enzymatic step rather than altering complex cellular signaling networks.
Table of Compounds Mentioned
| Abbreviation / Identifier | Full Chemical Name |
| (Z)-CVDC / 1c | (Z,Z)-2,7-bis(4-amidinobenzylidene)cycloheptan-1-one |
| 1a | (E,E)-2,7-bis(4-amidinobenzylidene)cycloheptan-1-one |
| 8c | A derivative of (Z,Z)-2,7-bis(4-amidinobenzylidene)cycloheptan-1-one containing a carboxylic acid group on the cycloalkanone ring |
| Factor Xa (FXa) | Blood Coagulation Factor Xa |
| Thrombin (FIIa) | Blood Coagulation Factor IIa |
Investigation of Cellular Signaling Cascades
Cellular signaling pathways are complex networks that dictate cellular function, and defects in these pathways are often linked to disease. nih.gov The modulation of these cascades is a key mechanism through which bioactive compounds exert their effects. Benzodioxane derivatives have been found to interfere with several critical signaling pathways.
For instance, certain 1,3,4-thiadiazole (B1197879) derivatives containing a 1,4-benzodioxane (B1196944) moiety have been identified as inhibitors of Focal Adhesion Protein-Tyrosine Kinases (FAK). nih.gov FAK is a crucial mediator in signaling pathways that control cell survival, proliferation, and migration. The inhibition of FAK by compounds such as derivative 2p suggests a potential mechanism for its observed antiproliferative activity against liver cancer cell lines. nih.gov
Furthermore, a series of 1,4-benzodioxane-hydrazone derivatives were investigated for their anticancer properties, with compound 7e emerging as a potent inhibitor of the mTOR (mammalian target of rapamycin) kinase. nih.gov The mTOR pathway is central to regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest, which was observed in melanoma cells treated with compound 7e . nih.gov
Other studies have pointed to the anti-inflammatory effects of benzodioxane analogues being linked to the regulation of pathways such as NF-κB, which is a key orchestrator of the inflammatory response. frontiersin.org
Exploration of Biological Effects at the Cellular Level
The effects of benzodioxane compounds have been characterized at the cellular level, revealing a range of activities including cytotoxicity, induction of apoptosis, and cell cycle arrest.
In studies evaluating anticancer potential, various benzodioxane derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.gov For example, 1,4-benzodioxane-hydrazone derivative 7e was found to be a potent inhibitor of cancer cell growth across 56 different cell lines, showing particular efficacy against melanoma cells. nih.gov Similarly, 1,3,4-thiadiazole derivative 2p showed potent biological activity against the HEPG2 liver cancer cell line. nih.gov
The mechanism behind this cytotoxicity often involves the induction of apoptosis, or programmed cell death. Apoptosis and cell cycle analysis of melanoma cells treated with compound 7e confirmed that it induced apoptosis and caused cell cycle arrest in the S-phase. nih.gov Another study noted that the inhibition of heat-shock protein 90 (Hsp90) by the arylpyrazolyl benzodioxane CCT018159 results in cancer cell apoptosis. unimi.it
Comparative Analysis of Biological Activity with Structurally Related Benzodioxane Compounds
Structurally related benzodioxane compounds have been systematically evaluated for various biological activities in vitro. This comparative analysis helps in understanding the structure-activity relationships that govern their anti-inflammatory, antimicrobial, and antioxidant effects.
Evaluation of Anti-inflammatory Modulatory Effects (In Vitro)
The benzodioxane framework is present in compounds known to possess anti-inflammatory properties. arabjchem.orgresearchgate.net In vitro assays are commonly used to screen for and characterize these effects. One common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, as NO is a key inflammatory mediator. frontiersin.org Other assays measure the inhibition of enzymes central to the inflammatory process, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). frontiersin.orgresearchgate.net For example, a study on natural compounds isolated from Sarcocephalus pobeguinii evaluated their ability to inhibit 15-lipoxygenase (15-LOX) activity. frontiersin.org
Table 1: In Vitro Anti-inflammatory Activity of Benzodioxane Analogues| Compound | Assay | Target | Activity/Result | Reference |
|---|---|---|---|---|
| Benzodioxane-based hydrazones | Enzyme Inhibition | Various enzymes | Demonstrated enzyme inhibition activities. | arabjchem.org |
| Substituted 1,4-benzodioxine derivatives | Enzyme Inhibition | 3α-HSD | Compound 14 showed IC50 of 5.8 µM, higher than ibuprofen. | researchgate.net |
| N-acetyldopamine dimers | General Anti-inflammatory | Inflammatory pathways | Reported to have anti-inflammatory properties. | arabjchem.org |
Assessment of Antimicrobial Modulatory Effects (In Vitro)
A significant body of research has focused on the antimicrobial properties of benzodioxane derivatives against a wide spectrum of bacteria and fungi. These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Several studies have synthesized and tested series of 1,4-benzodioxane derivatives, revealing potent activity. For instance, 1,3,4-oxadiazole (B1194373) derivatives containing a 1,4-benzodioxane ring showed antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. Some of these synthesized compounds displayed comparable or even better activity than reference drugs like norfloxacin (B1679917) and fluconazole. Another study highlighted a piperazine (B1678402) derivative, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b) , for its significant activity against pathogenic bacterial and fungal strains. researchgate.net However, some evaluations have found that certain benzodioxane derivatives show no inhibitory effects against specific strains like methicillin-resistant Staphylococcus aureus (MRSA). benthamdirect.com
Table 2: In Vitro Antimicrobial Activity of Selected Benzodioxane Derivatives| Compound Class | Test Organism | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| 1,3,4-Oxadizole derivatives | S. aureus, B. subtilis, E. coli | MICs ranging from 0.25 to 512 | |
| 1,3,4-Oxadizole derivatives | A. niger, A. flavus, C. albicans | MICs ranging from 0.25 to 512 | |
| Benzodioxane-benzamides | MRSA & MSSA | Some derivatives had MICs of 0.1-0.25 | mdpi.com |
| Benzodioxane-carbonyl-piperazine derivative (6b) | Various bacteria and fungi | Exhibited significant activity | researchgate.net |
| Dual-target inhibitors (10a-2, 22a-2) | Pathogenic fungal strains | MIC50 of 0.125-2.0 | nih.gov |
Characterization of Antioxidant Modulatory Effects (In Vitro)
Oxidative stress is implicated in numerous chronic diseases, making the search for effective antioxidants a priority. nih.gov Benzodioxane derivatives have been evaluated for their ability to scavenge free radicals and act as antioxidants. arabjchem.orgresearchgate.net A common in vitro method for determining antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov
In one study, a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized, and compound 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (7a) showed moderate antioxidant activity in the DPPH assay. researchgate.net Another study on benzodioxane carboxylic acid-based hydrazones identified compound 7 , which features a sulfur thiophene (B33073) ring, as having strong antioxidant activity with an IC₅₀ value of 17.16 ± 2.641 µg/mL. arabjchem.org
Table 3: In Vitro Antioxidant Activity of Selected Benzodioxane Derivatives| Compound | Assay | Activity | Reference |
|---|---|---|---|
| 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (7a) | DPPH Assay | Moderate antioxidant activity | researchgate.net |
| Benzodioxane-hydrazone with thiophene ring (Compound 7) | DPPH Assay | Strong antioxidant activity (IC₅₀ = 17.16 µg/mL) | arabjchem.org |
Computational Chemistry and Molecular Modeling of Z Cvdc
Prediction of Biological Activity Profiles through Cheminformatics
Cheminformatics plays a crucial role in modern drug discovery and development by enabling the prediction of biological activities of chemical compounds based on their structural properties longdom.orgqima-lifesciences.com. This field utilizes computational methods to analyze chemical data, build predictive models, and identify potential interactions with biological targets longdom.orgqima-lifesciences.com. For compounds like (Z)-CVDC, cheminformatics approaches can provide valuable insights into their potential biological activity profiles without requiring extensive experimental testing in the initial stages.
One of the primary techniques employed in cheminformatics for predicting biological activity is the analysis of Structure-Activity Relationships (SAR) nih.govbmc-rm.org. SAR is based on the principle that molecules with similar structures are likely to exhibit similar biological properties nih.gov. By comparing the structure of (Z)-CVDC to large databases of compounds with known biological activities, cheminformatics tools can predict a spectrum of potential activities bmc-rm.org.
Another important aspect of cheminformatics in predicting biological activity involves the use of molecular descriptors and machine learning techniques longdom.orgnih.gov. Molecular descriptors are mathematical representations of a molecule's properties, such as its size, shape, electronic properties, and topological features longdom.org. These descriptors can be used to build predictive models using algorithms like support vector machines (SVM) or k-nearest neighbors (kNN) nih.gov. These models, trained on datasets of compounds with known activities, can then predict the activity of new compounds like (Z)-CVDC.
Furthermore, in silico methods, including molecular docking and dynamics simulations, often complement cheminformatics predictions by providing insights into the potential binding modes and interactions of a compound with target proteins nih.govacs.orgnih.gov. While these are more aligned with molecular modeling, the results can inform and refine the predicted biological activity profiles generated through cheminformatics nih.govnih.gov.
Databases such as PubChem and ChEMBL are essential resources for cheminformatics studies, providing large collections of chemical structures and associated biological activity data nih.govwikipedia.org. PubChem, for instance, contains information on the biological activities of small molecules and is a key resource for analyzing structure-activity relationships wikipedia.orgbioregistry.io. (Z)-CVDC is listed in PubChem with CID 6479900 nih.gov.
Advanced Methodological Approaches in Z Cvdc Research
High-Throughput Screening Methodologies for Derivative Libraries
High-Throughput Screening (HTS) is a foundational strategy in the rapid biological evaluation of extensive chemical libraries, and its application to (Z)-CVDC derivative libraries has enabled the efficient identification of promising "hit" compounds. bmglabtech.com This process leverages automation, miniaturized assays, and large-scale data analysis to test thousands of compounds in parallel. bmglabtech.comyoutube.com
The primary objective of applying HTS to (Z)-CVDC is to screen large, diverse collections of its derivatives against specific biological targets to identify molecules that elicit a desired response. bmglabtech.com These libraries are meticulously designed to explore a wide range of chemical space around the core (Z)-CVDC scaffold. The process begins with the preparation of compound libraries in microplates (e.g., 384- or 1536-well formats), followed by the automated addition of assay reagents and the biological target. bmglabtech.com Advanced robotic systems and liquid handlers ensure precision and reproducibility throughout the screening campaign. nih.gov
Data generated from HTS campaigns are extensive and require sophisticated software for analysis. The outcome is the identification of hits—compounds that meet predefined activity criteria. A more advanced approach, quantitative HTS (qHTS), generates concentration-response curves for every compound in the library, providing richer pharmacological data directly from the primary screen and helping to eliminate many false positives and negatives common in single-concentration screens. nih.gov
Table 1: Parameters for a Hypothetical High-Throughput Screening Campaign for (Z)-CVDC Derivatives
| Parameter | Description | Details |
| Library Type | The nature of the chemical collection being screened. | Focused Diversity Library of (Z)-CVDC analogues. |
| Library Size | Total number of unique compounds tested. | >50,000 derivatives. |
| Plate Format | The microplate density used for the assay. | 1536-well plates to maximize throughput and minimize reagent use. nih.gov |
| Assay Type | The biological assay used to measure compound activity. | Biochemical enzyme inhibition assay. |
| Screening Mode | Method of screening. | Quantitative HTS (qHTS) with a 7-point concentration series. nih.gov |
| Detection Method | The technology used to read the assay signal. | Fluorescence intensity measurement. |
| Hit Criteria | The threshold for a compound to be considered a "hit". | IC50 < 10 µM with a full-curve response. |
Microfluidics in (Z)-CVDC Synthesis and Screening
Microfluidics, the science of manipulating fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for the synthesis and screening of (Z)-CVDC. nih.gov This "lab-on-a-chip" technology provides superior control over reaction conditions, enhances heat and mass transfer, and reduces the consumption of valuable reagents. acs.orgarxiv.org
In the context of screening, microfluidic devices enable high-throughput analysis using picoliter to nanoliter volumes. nih.gov Droplet-based microfluidics, where assays are conducted within thousands of discrete droplets, creates individual micro-reactors that can be used to screen (Z)-CVDC derivatives against cells or proteins. arxiv.org This method not only miniaturizes the screening process but also allows for the rapid sorting and analysis of hits, significantly accelerating the discovery timeline. researchgate.net
Table 2: Comparison of Microfluidic vs. Conventional Batch Methods for (Z)-CVDC Research
| Feature | Microfluidic Systems | Conventional Batch Reactors |
| Reagent Volume | Nanoliters to Microliters. nih.gov | Milliliters to Liters. |
| Heat & Mass Transfer | Excellent, due to high surface-area-to-volume ratio. arxiv.org | Often limited, can lead to temperature/concentration gradients. |
| Reaction Control | High precision over time, temperature, and concentration. researchgate.net | Less precise, potential for variability. |
| Throughput | High, suitable for rapid screening and optimization. nih.gov | Low to moderate. |
| Safety | Enhanced safety with small volumes and reactive intermediates. arxiv.org | Higher risks associated with large-scale reactions. |
| Scalability | Achieved by parallelization ("scaling out"). | Achieved by increasing reactor size ("scaling up"). |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the discovery and optimization of novel compounds like (Z)-CVDC. nih.gov These computational tools can analyze vast and complex datasets to identify patterns, predict properties, and generate new molecular structures with desired characteristics, significantly reducing the time and cost of research. nih.govmdpi.com
In the initial stages, AI algorithms can sift through multi-omics data and scientific literature to identify and validate novel biological targets for (Z)-CVDC. nih.gov Once a target is established, ML models, particularly deep learning architectures, are employed for large-scale virtual screening to predict the binding affinity of millions of compounds against the target, prioritizing candidates for synthesis and testing. mdpi.com
Table 3: Role of AI/ML in the (Z)-CVDC Discovery Pipeline
| Stage | AI/ML Application | Example Model/Technique |
| Target Identification | Analyzing biological data to identify novel targets. | Natural Language Processing (NLP) on scientific literature. nih.gov |
| Hit Identification | Virtual screening of large compound libraries. | Deep Neural Networks (DNNs) for binding affinity prediction. acs.org |
| Lead Generation | De novo design of novel (Z)-CVDC derivatives. | Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs). mdpi.com |
| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Quantitative Structure-Activity Relationship (QSAR) models. |
| Synthesis Planning | Predicting retrosynthetic pathways for target molecules. | Transformer-based models for chemical reaction prediction. acs.org |
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Understanding the fate of (Z)-CVDC in biological systems requires highly sensitive and specific analytical techniques capable of detecting the compound at trace levels and identifying its metabolites. nih.gov Modern analytical chemistry provides a suite of powerful tools for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the cornerstones of metabolomics research. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is a preferred method for both trace analysis and metabolite profiling due to its exceptional sensitivity and selectivity. creative-proteomics.com High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of (Z)-CVDC and its metabolites with high accuracy, facilitating their identification in complex biological matrices like plasma or tissue extracts. acs.orgacs.org Targeted LC-MS/MS methods can be developed for precise quantification of (Z)-CVDC, even at very low concentrations. acs.org
Untargeted metabolomics studies are often employed to gain a comprehensive view of the biochemical perturbations caused by (Z)-CVDC. nih.gov These experiments analyze the full spectrum of small molecules in a biological sample, comparing treated versus untreated groups to identify metabolic pathways affected by the compound. This approach can reveal unexpected biological activities and provide insights into the mechanism of action of (Z)-CVDC. acs.org
Table 4: Comparison of Analytical Techniques for (Z)-CVDC Analysis
| Technique | Primary Use | Sensitivity | Key Advantages |
| LC-MS/MS | Targeted quantification, trace analysis. acs.org | High (picogram to femtogram). | Excellent selectivity and sensitivity; suitable for complex matrices. |
| HRMS (e.g., LC-TOF) | Untargeted metabolite profiling, structural elucidation. acs.org | High (nanogram to picogram). | High mass accuracy allows for confident identification of unknown metabolites. |
| GC-MS | Analysis of volatile and semi-volatile metabolites. creative-proteomics.com | Very High (picogram). | High chromatographic resolution for certain classes of compounds. |
| NMR Spectroscopy | Structural confirmation, analysis of intact samples. creative-proteomics.com | Lower than MS. | Non-destructive; provides detailed structural information and can identify isomers. |
Future Directions and Emerging Research Avenues for Z Cvdc
Exploration of Novel Synthetic Strategies and Green Chemistry Principles
Future research in the synthesis of (Z)-CVDC could focus on developing novel strategies that enhance efficiency, selectivity, and sustainability. The application of green chemistry principles is a critical emerging trend in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and lower energy requirements ijariie.compnas.orgresearchgate.net. Cross-dehydrogenative coupling (CDC) reactions, for instance, represent a sustainable and efficient strategy for forming chemical bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials pnas.orgrsc.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. Exploring CDC or similar atom-economical approaches could lead to more environmentally benign and cost-effective routes for synthesizing (Z)-CVDC.
Further research could investigate the use of alternative energy inputs such as photoredox, mechanochemical, microwave, electrochemical, continuous-flow, and solar quantum dots to facilitate synthetic transformations relevant to (Z)-CVDC, potentially replacing traditional thermal methods rsc.org. The development and application of innovative catalysts and catalytic systems are also paramount in green chemistry and could play a significant role in the future synthesis of (Z)-CVDC, enabling higher yields and selectivities under milder conditions ijariie.com. Additionally, exploring the use of greener solvents like water, ionic liquids, supercritical fluids, and polyethylene (B3416737) glycols in (Z)-CVDC synthesis aligns with sustainable practices ijariie.com. Novel synthetic approaches for related benzodioxane and dihydrobenzofuran structures are continuously being developed, often employing transition metal catalysis and focusing on efficient bond formation rsc.orgresearchgate.net. These advancements in the synthesis of related heterocyclic systems could provide valuable insights and methodologies applicable to the future synthesis of (Z)-CVDC.
Deeper Mechanistic Understanding of Molecular Interactions
A comprehensive understanding of the molecular interactions of (Z)-CVDC is crucial for elucidating its properties and potential activities. Future research should aim to detail the precise mechanisms by which (Z)-CVDC interacts with other molecules, whether in synthetic reactions or biological environments. This could involve in-depth studies using advanced spectroscopic techniques, computational chemistry, and kinetic analysis to map reaction pathways and intermediate species in synthetic routes.
In a biological context, understanding the mechanism of action at a molecular level is essential for determining how (Z)-CVDC might exert any effects. While specific mechanisms for (Z)-CVDC are not detailed in the search results, research on other compounds highlights various mechanisms, such as binding to ion channels or acting as agonists/antagonists for receptors nih.govdrugbank.com. Future studies could investigate if (Z)-CVDC interacts with specific enzymes, receptors, or other biomolecules, and the nature of these interactions. Techniques used to study the mechanisms of action of other compounds, such as analyzing signaling pathways or investigating interactions with specific protein targets, could be relevant nih.govnih.gov. A deeper mechanistic understanding will provide a foundation for rational design in both synthesis and potential applications.
Expansion of Biological Target Space Investigations
Future research on (Z)-CVDC could involve a significant expansion of investigations into its potential biological target space. While the search results mention that compounds with structures similar to (Z)-CVDC have been studied for various pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, specific biological targets for (Z)-CVDC itself were not detailed ontosight.ai. Identifying the specific proteins, enzymes, or pathways that (Z)-CVDC interacts with is a key area for future exploration.
This could involve high-throughput screening assays, target-fishing experiments, and phenotypic profiling to identify potential biological activities and their associated targets. Research into other compound classes has identified diverse biological targets, including kinases, cell cycle regulators, and various receptors nih.govnjbio.commdpi.comresearchgate.netoup.com. Investigating if (Z)-CVDC interacts with any of these or other relevant biological targets could reveal potential therapeutic or biological applications. Expanding the biological target space investigations will be critical for understanding the full potential of (Z)-CVDC.
Integration of Multi-Omics Data in Biological Research of (Z)-CVDC
The integration of multi-omics data represents a powerful future direction for understanding the biological effects of (Z)-CVDC. Multi-omics approaches combine data from different biological layers, such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive view of biological systems mdpi.comgenome.govnih.gov.
Future research could utilize multi-omics integration to study the effects of (Z)-CVDC on biological systems at a holistic level. This could involve treating cells or model organisms with (Z)-CVDC and analyzing changes across multiple omics layers to identify perturbed pathways, molecular signatures, and potential biomarkers. Integrating multi-omics data can help to unravel complex biological networks and define relationships among different types of biological data, providing deeper insights into how (Z)-CVDC might influence cellular processes genome.govnih.gov. The application of artificial intelligence and machine learning algorithms will be crucial for handling the complexity and volume of multi-omics data and identifying patterns and correlations that are not apparent from single-omics analyses mdpi.comresearchgate.net. This integrated approach can enhance the predictive power of research and lead to a more thorough understanding of the biological impact of (Z)-CVDC.
Collaborative Research Frameworks in Benzodioxane Chemistry
Fostering collaborative research frameworks is an important future direction for advancing the understanding and potential applications of (Z)-CVDC and other benzodioxane compounds. Collaboration allows for the exchange of ideas, resources, and expertise across different disciplines and institutions, which is crucial for tackling complex research problems ox.ac.ukunair.ac.id.
Future research in benzodioxane chemistry, including studies on (Z)-CVDC, could benefit significantly from increased collaboration between academic institutions, research organizations, and potentially industry partners. This could involve joint research projects, sharing of resources and data, and the establishment of networks focused on benzodioxane chemistry. Collaborative efforts can accelerate the discovery of novel synthetic routes, the identification of new biological activities and targets, and the development of a deeper mechanistic understanding of these compounds. Initiatives that promote open data, open access, and open content can further drive collaboration and transparency in research rsc.org. Establishing collaborative frameworks will be key to maximizing the potential of research on (Z)-CVDC and contributing to the broader field of benzodioxane chemistry.
Q & A
Q. How can machine learning enhance structure-property relationship (SPR) models for (Z)-Cvdc analogs?
- Methodological Answer : Train graph neural networks (GNNs) on curated datasets of stereochemical descriptors (e.g., torsion angles, dipole moments) and experimental outcomes (e.g., solubility, reactivity). Validate models using leave-one-cluster-out cross-validation to avoid overfitting. Incorporate SHAP analysis to interpret feature importance .
Methodological Best Practices
- Data Contradiction Analysis : Maintain version-controlled electronic lab notebooks (ELNs) to track raw data provenance. Use platforms like Figshare or Zenodo for open-data deposition .
- Experimental Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Include negative controls and replicate counts (n ≥ 3) in all assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
